molecular formula C15H20N6OS2 B2702059 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421523-53-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2702059
CAS RN: 1421523-53-6
M. Wt: 364.49
InChI Key: DVSNLAHJIFRMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H20N6OS2 and its molecular weight is 364.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties integrated with structures like 1,3,4-thiadiazole. These compounds were evaluated for their antimicrobial, anti-lipase, and anti-urease activities, revealing moderate antimicrobial and specific enzyme inhibition properties, suggesting potential applications in combating microbial infections and enzyme-related disorders (Başoğlu et al., 2013).

Antitubercular Activity and GyrB Inhibition

A study by Reddy et al. (2014) focused on the synthesis of benzofuran and benzo[d]isothiazole derivatives designed to inhibit the Mycobacterium tuberculosis DNA GyrB enzyme. Among the compounds tested, one exhibited significant inhibition of the enzyme and low cytotoxicity in eukaryotic cells, indicating a promising lead for antitubercular drug development (Reddy et al., 2014).

Dual-Action Hypoglycemic Agents

Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-acting hypoglycemic agents activating glucokinase (GK) and PPARγ. These compounds demonstrated efficacy in lowering glucose levels in mice, highlighting their potential for treating diabetes (Song et al., 2011).

Design and Synthesis for Antituberculosis

Jeankumar et al. (2013) reported on thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Their research showed that specific compounds exhibited antituberculosis activity and minimal cytotoxicity, suggesting their utility in treating tuberculosis (Jeankumar et al., 2013).

Insecticidal Assessment

Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety and assessed their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This study provides insight into the potential use of such compounds in agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS2/c1-3-23-15-20-19-14(24-15)16-13(22)11-6-8-21(9-7-11)12-5-4-10(2)17-18-12/h4-5,11H,3,6-9H2,1-2H3,(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSNLAHJIFRMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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